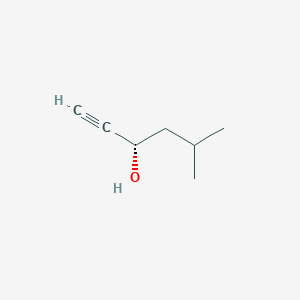

(S)-5-Methyl-1-hexyne-3-ol

Description

Significance of Chiral Secondary Alcohols in Stereoselective Processes

Chiral secondary alcohols are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical, agrochemical, and chemical industries. researchgate.net The stereocenter bearing the hydroxyl group can dictate the three-dimensional arrangement of atoms in subsequent synthetic transformations, making the control of its configuration a critical aspect of stereoselective synthesis.

The importance of these alcohols lies in their ability to serve as precursors to a variety of other functional groups with retention or inversion of configuration. For instance, they can be oxidized to chiral ketones or undergo substitution reactions to introduce new functionalities. acs.org Dynamic kinetic resolution (DKR) has proven to be a powerful technique for producing enantiomerically pure chiral alcohols. This method combines the racemization of a chiral secondary alcohol with a highly enantioselective acylation, often catalyzed by enzymes, to yield chiral esters with high yield and enantiomeric excess. mdpi.commdpi.com Ruthenium complexes are frequently employed as effective catalysts for the racemization of these secondary alcohols. mdpi.com

The Unique Role of Chiral Alkynols in Modern Synthetic Chemistry

Chiral alkynols, and more specifically chiral propargylic alcohols, represent a special subclass of chiral secondary alcohols that possess the dual functionality of a stereogenic alcohol and a reactive alkyne. This combination allows for a diverse range of chemical manipulations. The alkyne moiety can participate in a plethora of reactions, including cycloadditions, cross-coupling reactions, and reductions, while the chiral hydroxyl group can direct the stereochemical outcome of these transformations. nih.govacs.org

The synthesis of chiral alkynes has garnered significant attention over the past few decades. researchgate.net Catalytic asymmetric synthesis provides a direct and efficient route to these valuable compounds. rsc.orgrsc.org For example, the catalytic asymmetric addition of alkynes to aldehydes is a common method for preparing chiral propargylic alcohols. nih.govacs.orgacs.org These reactions often utilize chiral catalysts to control the stereochemistry of the newly formed alcohol center. The resulting enantiomerically pure propargylic alcohols are stable and can be used in subsequent reactions, such as the Pauson-Khand reaction, to form complex bicyclic products with high diastereoselectivity and enantiomeric purity. nih.govacs.org

Positioning of (S)-5-Methyl-1-hexyne-3-ol as a Key Chiral Intermediate

This compound is a specific chiral alkynol that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne and a chiral secondary alcohol with an isobutyl substituent, makes it a useful precursor for the introduction of this specific chiral fragment into larger molecules.

The enantioselective synthesis of this compound can be achieved through various asymmetric synthetic strategies. One common approach involves the asymmetric reduction of the corresponding ketone, 5-methyl-1-hexyn-3-one. Another powerful method is the enantioselective addition of an ethynyl (B1212043) nucleophile to isovaleraldehyde, a reaction that can be catalyzed by a chiral catalyst to afford the desired (S)-enantiomer with high enantiomeric excess.

The utility of this compound as a chiral intermediate is demonstrated in its application in the synthesis of more complex molecules. For instance, it can be a precursor in the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a compound with significant biological applications. nih.gov The stereocenter in this compound is carried through the synthetic sequence, highlighting its role as a key chiral building block.

Below are the key physical and chemical properties of 5-Methyl-1-hexyne-3-ol:

| Property | Value |

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol nih.gov |

| CAS Number | 61996-79-0 nih.gov |

| Density | 0.860 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.436 sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 5-methylhex-1-yn-3-ol nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-methylhex-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNUBJHPRAMQPC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426658 | |

| Record name | (3S)-5-methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65489-14-7 | |

| Record name | (3S)-5-methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 5 Methyl 1 Hexyne 3 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule directly. For (S)-5-Methyl-1-hexyne-3-ol, this involves the asymmetric addition of an ethynyl (B1212043) group to isovaleraldehyde. The primary approaches to achieve this include asymmetric catalytic methods, chemoenzymatic routes, and syntheses starting from the chiral pool.

**2.1.1. Asymmetric Catalytic Approaches to this compound Formation

Asymmetric catalysis is a powerful tool for generating chiral centers with high efficiency. In the context of synthesizing this compound, the focus is on the enantioselective alkynylation of the prochiral isovaleraldehyde. This can be achieved through strategies that rely on the inherent chirality of the substrate or, more commonly, through the influence of a chiral catalyst or ligand.

Substrate-controlled asymmetric induction leverages a pre-existing stereocenter within the substrate molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The chiral feature, which can be part of the molecular framework, influences the approach of the incoming reagent, favoring the formation of one diastereomer over the other. wikipedia.orgmsu.edu

In the synthesis of propargylic alcohols, if the aldehyde substrate already contains a chiral center, its steric and electronic properties can dictate the facial selectivity of the nucleophilic attack on the carbonyl group. msu.edu Models such as the Felkin-Anh and Cram chelation models are often used to predict the stereochemical outcome. While this method is highly effective for creating new stereocenters in molecules that are already chiral, it is less direct for synthesizing this compound from an achiral precursor like isovaleraldehyde. However, the principle is fundamental in more complex syntheses where a chiral aldehyde fragment might be used. acs.orgresearchgate.net The effectiveness of this approach relies on the proximity and nature of the directing group to the reacting center.

Ligand-controlled enantioselective addition is one of the most prevalent and successful methods for synthesizing chiral propargylic alcohols from achiral aldehydes. nih.gov This strategy involves an external source of chirality, typically a chiral ligand coordinated to a metal center, which creates a chiral environment for the reaction. wikipedia.org The addition of organozinc reagents to aldehydes has proven to be a particularly robust method. nih.govresearchgate.net

The reaction typically involves the in situ formation of an alkynylzinc species from a terminal alkyne and a zinc source, such as diethylzinc (B1219324) (Et₂Zn) or zinc triflate (Zn(OTf)₂). wikipedia.orgnih.gov This nucleophilic zinc acetylide is then added to the aldehyde. The enantioselectivity is controlled by a chiral ligand that coordinates to the zinc, influencing which face of the aldehyde the acetylide attacks. A variety of chiral ligands, often amino alcohols, have been developed for this purpose. nih.gov

Pioneering work by Carreira and others demonstrated that ligands like (+)-N-methylephedrine, in combination with Zn(OTf)₂, can catalyze the addition of terminal alkynes to a broad range of aldehydes with high yields and excellent enantioselectivities. wikipedia.orgorganic-chemistry.org This method is often practical and tolerant of various functional groups. organic-chemistry.org The synthesis of this compound would be achieved by using the enantiomer of the ligand that favors the formation of the (S)-product.

| Ligand | Zinc Source | Typical Aldehyde Substrate | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| (+)-N-Methylephedrine | Zn(OTf)₂ | Various Aliphatic/Aromatic | up to 99% |

| (R)-BINOL | Et₂Zn / Ti(OⁱPr)₄ | Various Aliphatic/Aromatic | up to 99% |

| ProPhenol | Et₂Zn | Various Aliphatic/Aromatic | up to 98% |

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies combine the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis. For producing enantiopure alcohols like this compound, the most common approach is the kinetic resolution of a racemic mixture. jocpr.com

In a kinetic resolution, an enzyme, typically a lipase (B570770), selectively catalyzes the transformation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. jocpr.compolimi.it For example, a lipase can selectively acylate the (R)-enantiomer of 5-Methyl-1-hexyne-3-ol with an acyl donor (like vinyl acetate), producing (R)-5-Methyl-1-hexynyl-3-acetate while leaving the desired this compound largely untouched. nih.gov The separation of the unreacted (S)-alcohol from the (R)-ester is then straightforward. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

To overcome the 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. In DKR, the enzymatic resolution is coupled with an in situ racemization of the starting alcohol. nih.gov A metal catalyst is often used to continuously racemize the slower-reacting enantiomer back into the racemate, allowing the enzyme to theoretically convert the entire starting material into a single enantiomer of the product. researchgate.netmdpi.com For instance, a lipase could selectively acylate the (R)-alcohol, while a ruthenium or vanadium catalyst racemizes the remaining (S)-alcohol, ultimately leading to a high yield of the (R)-acetate. nih.govresearchgate.net Subsequent hydrolysis would yield the (R)-alcohol. To obtain the (S)-alcohol, a lipase that selectively acts on the (S)-enantiomer or a different reaction setup would be required.

| Enzyme Type | Reaction | Typical Substrate | Outcome |

|---|---|---|---|

| Lipase (e.g., from Pseudomonas cepacia) | Kinetic Resolution (Acylation) | Racemic Secondary Alcohol | Separation of enantiomers, one as alcohol, one as ester. polimi.it |

| Lipase + Metal Catalyst (e.g., Ru or V) | Dynamic Kinetic Resolution | Racemic Secondary Alcohol | High yield of a single enantiomer of the acylated product. researchgate.net |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Propargyl Ketone | Enantioselective formation of one alcohol enantiomer. acs.org |

Chiral Pool-Based Syntheses (e.g., from Carbohydrate Precursors)

The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates, amino acids, or terpenes, as starting materials. nih.gov These molecules contain built-in stereocenters that are incorporated into the final target molecule, avoiding the need for an asymmetric step or resolution.

Carbohydrates are particularly useful starting materials due to their dense stereochemical information. While a direct synthesis of this compound from a carbohydrate is not commonly cited, analogous syntheses demonstrate the principle. For example, the R-enantiomer of 5-hexyn-3-ol (B10526) has been rigorously prepared starting from D-glucose. This multi-step synthesis transforms the defined chirality of the sugar into the stereocenter of the final propargylic alcohol, confirming its absolute configuration. A similar synthetic sequence starting from a different carbohydrate precursor, such as L-gulose, could potentially be devised to yield the (S)-enantiomer. This approach is valued for its ability to provide an unambiguous route to a single enantiomer.

Resolution Techniques for Racemic 5-Methyl-1-hexyne-3-ol and Analogues

When an enantioselective synthesis is not employed, 5-Methyl-1-hexyne-3-ol is produced as a racemic mixture (an equal mix of R and S enantiomers). Resolution is the process of separating these enantiomers. libretexts.org The most common method involves derivatizing the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. chemconnections.org

Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated by conventional techniques like crystallization or chromatography. libretexts.org For a racemic alcohol, an enantiomerically pure acid (or acid chloride) can be used as a resolving agent to form diastereomeric esters.

For instance, racemic 5-hexyn-3-ol has been successfully resolved by reacting it with optically active O-methyl mandelic acid chloride. This reaction produces two diastereomeric esters (e.g., (R,S)-ester and (S,S)-ester if the (S)-acid chloride is used). These diastereomers can then be separated using high-performance liquid chromatography (HPLC). Once separated, each diastereomer is hydrolyzed (e.g., with a base) to cleave the ester bond, yielding the enantiomerically pure alcohol and recovering the chiral resolving agent.

| Step | Description | Key Reagent/Technique |

|---|---|---|

| 1. Derivatization | Reaction of the racemic alcohol with a chiral resolving agent. | Enantiopure acid or base (e.g., O-methyl mandelic acid chloride). chemconnections.org |

| 2. Separation | Separation of the resulting mixture of diastereomers. | Chromatography (HPLC) or Crystallization. libretexts.org |

| 3. Cleavage | Removal of the chiral auxiliary to yield the pure enantiomers. | Hydrolysis (acidic or basic). |

Diastereomeric Derivatization and Chromatographic Separation

A powerful strategy for the separation of enantiomers involves their conversion into a mixture of diastereomers by reaction with a chiral derivatizing agent. These diastereomers, possessing different physical properties, can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

In the case of 5-Methyl-1-hexyne-3-ol, this approach has been successfully demonstrated using (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as a chiral derivatizing agent. The racemic alcohol is esterified with MαNP acid to yield the corresponding diastereomeric esters. These esters exhibit significantly different interactions with the stationary phase of an HPLC column, allowing for their efficient separation. Research has shown that the diastereomeric MαNP esters of 5-methyl-1-hexyne-3-ol can be separated with a high degree of resolution. The effectiveness of this separation is quantified by the separation factor (α) and the resolution factor (Rs). For the MαNP esters of 5-methyl-1-hexyne-3-ol, a notable separation factor (α) of 1.54 and a resolution factor (Rs) of 2.97 have been reported, indicating a baseline separation of the two diastereomers. This method provides a reliable means to obtain enantiomerically enriched 5-Methyl-1-hexyne-3-ol.

Table 1: HPLC Separation Parameters for Diastereomeric MαNP Esters of 5-Methyl-1-hexyne-3-ol

| Chiral Derivatizing Agent | Separation Factor (α) | Resolution Factor (Rs) |

| (S)-(+)-MαNP acid | 1.54 | 2.97 |

Kinetic Resolution Methodologies

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. Lipases are a class of enzymes frequently utilized as biocatalysts for the kinetic resolution of racemic alcohols due to their enantioselectivity, mild reaction conditions, and environmental benignity.

While specific studies on the kinetic resolution of 5-Methyl-1-hexyne-3-ol are not extensively documented, the enzymatic kinetic resolution of secondary propargyl alcohols is a well-established methodology. Lipases such as Pseudomonas cepacia lipase (PSL) and Candida antarctica lipase B (CALB) have demonstrated high efficiency and enantioselectivity in the acylation of various secondary alcohols.

In a typical procedure, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the unreacted enantiomer in high enantiomeric excess. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. The enantioselectivity of these reactions is often high, with E-values (a measure of enantioselectivity) frequently exceeding 100, which signifies a highly effective resolution. Given the structural similarities to other secondary propargyl alcohols that undergo successful kinetic resolution, it is highly probable that lipases like Pseudomonas cepacia lipase could effectively resolve racemic 5-Methyl-1-hexyne-3-ol.

Table 2: Representative Lipases Used in the Kinetic Resolution of Secondary Alcohols

| Lipase | Common Acyl Donor | Typical Solvent |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Hexane, Toluene |

| Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Tetrahydrofuran (B95107) |

| Pseudomonas fluorescens Lipase | Acetic anhydride | Diisopropyl ether |

Multicomponent and Cascade Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for the efficient construction of intricate molecular architectures. The this compound scaffold, with its reactive alkyne and hydroxyl groups, is an ideal candidate for incorporation into such processes.

While specific examples detailing the use of this compound in MCRs are not prevalent in the literature, the general reactivity of propargyl alcohols in these reactions is well-documented. For instance, the A³ coupling (Aldehyde-Alkyne-Amine) is a prominent MCR that produces propargylamines. In a hypothetical scenario, this compound could react with an aldehyde and an amine in the presence of a suitable catalyst to generate a chiral propargylamine, preserving the stereochemistry at the alcohol center.

Cascade reactions involving propargyl alcohols often proceed through metal-catalyzed activation of the alkyne moiety. For instance, transition metal catalysts can initiate cyclization cascades, leading to the formation of various heterocyclic and carbocyclic systems. The hydroxyl group of this compound can act as an internal nucleophile in such cascades, or it can be derivatized to influence the course of the reaction. These advanced synthetic strategies offer a pathway to rapidly increase molecular complexity from the relatively simple chiral starting material, this compound, paving the way for the synthesis of novel and structurally diverse molecules.

Stereochemical Control and Absolute Configuration Determination

Strategies for Stereocenter Establishment and Chiral Fidelity

The creation of the single stereocenter in (S)-5-Methyl-1-hexyne-3-ol with high enantiomeric purity is most commonly achieved through the asymmetric addition of a terminal alkyne to an aldehyde. This method forms the carbon-carbon bond and sets the stereogenic center in a single, efficient step. The use of chiral catalysts or auxiliaries is paramount in guiding the reaction to produce the desired enantiomer.

One of the most effective methods for the enantioselective synthesis of propargylic alcohols is the addition of terminal alkynes to aldehydes using a zinc triflate (Zn(OTf)₂) catalyst in the presence of a chiral ligand, such as N-methylephedrine. This approach offers a practical and robust route to optically active propargylic alcohols with high enantiomeric excess (ee). organic-chemistry.org The reaction is tolerant of air and moisture, making it amenable to standard laboratory conditions. organic-chemistry.org

Table 1: Representative Enantioselective Alkynylation for the Synthesis of Chiral Propargylic Alcohols

| Aldehyde | Alkyne | Chiral Ligand | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Isovaleraldehyde | Ethynyltrimethylsilane | (+)-N-Methylephedrine | Zn(OTf)₂ | Toluene | 23 | 85 | >99 |

| Cyclohexanecarboxaldehyde | Phenylacetylene | (+)-N-Methylephedrine | Zn(OTf)₂ | Toluene | 23 | 92 | 98 |

| Benzaldehyde | 1-Hexyne | (+)-N-Methylephedrine | Zn(OTf)₂ | Toluene | 23 | 88 | 97 |

This table presents illustrative data for the synthesis of various chiral propargylic alcohols using the Carreira method, which is applicable for the synthesis of this compound.

While the direct synthesis of this compound is the most common approach, the stereochemical outcome of subsequent reactions is also crucial. Isomerization reactions of chiral propargyl alcohols, for instance, can proceed with high stereochemical fidelity. Gold(I)-catalyzed cycloisomerization of enantioenriched propargyl vinyl ethers, which can be derived from chiral propargyl alcohols, has been shown to proceed with complete central-to-axial-to-central chirality transfer. nih.gov This indicates that under specific catalytic conditions, the stereochemical information from the propargyl alcohol can be retained throughout a multi-step transformation.

In synthetic sequences that build upon a pre-existing chiral center, controlling the formation of new stereocenters is a key challenge. For propargylic alcohols, diastereoselective reactions are essential for creating complex molecules with multiple stereocenters. For example, a titanium-mediated, hydroxy-directed reductive coupling of chiral propargylic alcohols with aldehydes or ketones can produce syn-1,3-diols with excellent diastereoselectivity. acs.orgacs.org In such reactions, the existing hydroxyl group of the propargylic alcohol directs the approach of the incoming reactant, leading to the preferential formation of one diastereomer. The enantiomeric purity of the starting propargylic alcohol is maintained throughout this process. acs.org

Another approach involves the use of α-alkoxypropargylstannanes, which react with aldehydes in the presence of a Lewis acid to yield propargylic 1,2-anti-diols with high diastereoselectivity. nih.gov These examples underscore the importance of the stereocenter in the propargylic alcohol in directing the stereochemical outcome of subsequent bond-forming reactions.

Advanced Spectroscopic Methods for Absolute Configuration Assignment

Once a chiral molecule such as this compound has been synthesized in an enantiomerically enriched form, its absolute configuration must be unequivocally determined. Several powerful spectroscopic techniques are employed for this purpose.

Mosher's method is a widely used NMR spectroscopic technique for determining the absolute configuration of secondary alcohols. nih.govstackexchange.com This method involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers exhibit distinct ¹H NMR spectra due to the anisotropic effect of the phenyl group of the MTPA moiety. stackexchange.com

By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the carbinol center in the two diastereomeric esters, the absolute configuration of the alcohol can be deduced. A positive Δδ for protons on one side of the carbinol and a negative Δδ for those on the other side provides a reliable indication of the absolute stereochemistry. nih.govspringernature.com

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of this compound

| Proton | Hypothetical δS (ppm) | Hypothetical δR (ppm) | Hypothetical Δδ (ppm) |

| H-1 (alkynyl C-H) | 2.55 | 2.50 | +0.05 |

| H-4 (CH₂) | 1.70 | 1.80 | -0.10 |

| H-5 (CH) | 1.95 | 2.00 | -0.05 |

| H-6, H-7 (CH₃) | 0.95 | 1.00 | -0.05 |

This table provides a hypothetical illustration of the expected signs of Δδ values for the Mosher ester derivatives of this compound, consistent with the (S) configuration.

Vibrational circular dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum obtained from quantum chemical calculations. A good agreement between the experimental and calculated spectra for a particular enantiomer allows for a confident assignment of the absolute configuration.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the electron density in a crystalline solid, from which the exact spatial arrangement of the atoms can be determined.

Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This can be achieved by reacting the alcohol with a chiral or achiral reagent to form a solid ester, urethane, or other suitable derivative. Once a suitable single crystal is obtained, X-ray diffraction analysis can unambiguously determine the relative and absolute stereochemistry of all chiral centers in the molecule.

Reaction Pathways and Mechanistic Investigations of S 5 Methyl 1 Hexyne 3 Ol

Mechanistic Understanding of Rearrangement Reactions

Propargyl alcohols are known to undergo rearrangement reactions under various conditions, leading to the formation of α,β-unsaturated carbonyl compounds. The specific product formed is often dependent on the substitution pattern of the alcohol and the reaction conditions employed.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org For a terminal secondary propargyl alcohol like (S)-5-methyl-1-hexyne-3-ol, this rearrangement would be expected to yield an α,β-unsaturated aldehyde.

The reaction mechanism proceeds through several key steps:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol's oxygen atom by a strong acid, forming a good leaving group (water). wikipedia.org

Formation of an allene (B1206475) intermediate: A 1,3-shift of the protonated hydroxyl group occurs in the rate-determining step, leading to the formation of an allene intermediate. wikipedia.org

Tautomerization: The allenol intermediate then undergoes keto-enol tautomerism. wikipedia.org

Deprotonation: Rapid deprotonation results in the formation of the final α,β-unsaturated carbonyl compound. wikipedia.org

In the case of this compound, the expected product of the Meyer-Schuster rearrangement is (S)-5-methyl-1-hexen-3-one. It is important to note that for tertiary propargyl alcohols, a competing reaction known as the Rupe-Kambli rearrangement can occur, which leads to the formation of α,β-unsaturated methyl ketones. wikipedia.org However, since this compound is a secondary alcohol, the Meyer-Schuster pathway is more likely. The use of milder conditions with transition metal-based or Lewis acid catalysts can also promote this rearrangement. wikipedia.org

| Reaction | Reactant | Expected Product | Key Intermediate |

| Meyer-Schuster Rearrangement | This compound | (S)-5-Methyl-1-hexen-3-one | Allenol |

The alkyne zipper reaction is a powerful transformation that involves the isomerization of an internal alkyne to a terminal alkyne under the influence of a very strong base. wikipedia.orgsynarchive.com This "contra-thermodynamic" process is driven by the formation of a stable terminal alkynylide anion. mdpi.com While this compound is already a terminal alkyne, understanding the reverse reaction and the potential for racemization is crucial.

The mechanism involves a series of deprotonation and reprotonation steps, proceeding through allene intermediates. wikipedia.org A strong base, such as potassium 3-aminopropylamide (KAPA), is typically used. synarchive.com For a chiral alcohol, the stereocenter's integrity is a key consideration. Studies on similar chiral propargyl alcohols have shown that the reaction can proceed with high retention of configuration, suggesting that the stereocenter is not directly involved in the isomerization mechanism. researchgate.net

| Reaction | Catalyst/Reagent | Key Feature |

| Alkyne Zipper Reaction | Strong base (e.g., KAPA) | Isomerization of internal to terminal alkynes |

Exploration of Nucleophilic Addition Mechanisms

The terminal alkyne moiety in this compound is susceptible to nucleophilic attack, particularly after deprotonation of the acidic terminal proton.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. libretexts.org Due to the acidic nature of the terminal alkyne proton and the hydroxyl proton in this compound, the primary reaction with these organometallic reagents is an acid-base reaction. quora.comvedantu.com The Grignard reagent will deprotonate the most acidic proton, which is typically the hydroxyl proton, followed by the terminal alkyne proton, to form a magnesium alkoxide and a magnesium acetylide. msu.edu

To achieve nucleophilic addition to the alkyne, the hydroxyl group would first need to be protected. Following protection, deprotonation of the terminal alkyne would generate a potent nucleophile that can participate in subsequent reactions, such as additions to carbonyls or displacement of halides.

Organocuprates, which are generally softer nucleophiles, can participate in conjugate addition reactions. While not a direct addition to the alkyne of this compound, related propargyl systems can be involved in copper-catalyzed additions. nih.gov

| Reagent | Initial Reaction with this compound | Requirement for Alkyne Addition |

| Grignard Reagent (RMgX) | Acid-base reaction (deprotonation) | Protection of the hydroxyl group |

| Organolithium (RLi) | Acid-base reaction (deprotonation) | Protection of the hydroxyl group |

Silylformylation is a reaction that involves the addition of a silicon hydride and carbon monoxide across a triple bond, typically catalyzed by a transition metal complex, such as rhodium. For propargyl alcohols like this compound, this reaction can be directed by the hydroxyl group.

In a related process, heteroatom-promoted silylcarbocyclization can occur, leading to the formation of cyclic products. The reaction of a propargyl alcohol with a hydrosilane and carbon monoxide in the presence of a rhodium catalyst can yield β-lactone rings. The mechanism is thought to proceed through a common Rh-acyl intermediate which can competitively lead to either an alkenal or the β-lactone.

Detailed Studies of Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of alkynes is a widely used transformation that can lead to either alkenes or alkanes, depending on the catalyst and reaction conditions.

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkyne onto the surface of a metal catalyst (e.g., palladium, platinum, or nickel). Hydrogen atoms are then transferred sequentially to the alkyne. This syn-addition of hydrogen atoms from the catalyst surface results in the formation of a cis-alkene. chemistrytalk.org

For the selective reduction of an alkyne to a cis-alkene, "poisoned" catalysts are employed. These catalysts have reduced activity, which prevents the further reduction of the alkene to an alkane. study.com

Lindlar's Catalyst: This catalyst consists of palladium deposited on calcium carbonate and treated with a poison, such as lead acetate (B1210297) and quinoline (B57606). chemistrytalk.org It is highly effective for the syn-hydrogenation of alkynes to cis-alkenes. masterorganicchemistry.com

P-2 Nickel Catalyst: This is a nickel boride catalyst that also selectively reduces alkynes to cis-alkenes. jove.comstackexchange.com The addition of ethylenediamine (B42938) can further enhance its stereospecificity. rsc.org

The hydrogenation of this compound using these catalysts would be expected to yield (S,Z)-5-methyl-1-hexen-3-ol. The diastereoselectivity of the hydrogenation can be influenced by the chiral center present in the molecule, with the substrate's conformation and its adsorption on the catalyst surface playing a crucial role. imedpub.com Complete hydrogenation using a more active catalyst like palladium on carbon (Pd/C) would result in the formation of (S)-5-methyl-3-hexanol. study.com

| Catalyst | Product from this compound | Stereochemistry of Addition |

| Lindlar's Catalyst | (S,Z)-5-Methyl-1-hexen-3-ol | Syn |

| P-2 Nickel Catalyst | (S,Z)-5-Methyl-1-hexen-3-ol | Syn |

| Palladium on Carbon (Pd/C) | (S)-5-Methyl-3-hexanol | N/A (alkane) |

Stereoselective Alkene Formation

The reduction of the alkyne moiety in this compound to an alkene can be achieved with high levels of stereoselectivity, yielding either the cis-(Z) or trans-(E) isomer depending on the chosen reagents and reaction conditions. Catalytic hydrogenation is a common method for this transformation.

The stereochemical outcome of the hydrogenation is primarily determined by the nature of the catalyst. For instance, Lindlar's catalyst, which is a palladium catalyst poisoned with lead acetate and quinoline, is widely used for the syn-hydrogenation of alkynes to produce cis-alkenes. The catalyst's surface provides a template for the delivery of two hydrogen atoms to the same face of the alkyne, resulting in the formation of the (Z)-alkene. In the case of this compound, this would lead to the formation of (S,Z)-5-Methyl-1-hexen-3-ol.

Conversely, the use of dissolving metal reductions, such as sodium in liquid ammonia, typically results in the anti-hydrogenation of alkynes to form trans-alkenes. This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the more stable trans-alkene product drives the stereoselectivity. For this compound, this method would yield (S,E)-5-Methyl-1-hexen-3-ol.

| Reaction Condition | Catalyst/Reagent | Major Product | Stereochemistry |

| Catalytic Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | (S,Z)-5-Methyl-1-hexen-3-ol | cis-(Z) |

| Dissolving Metal Reduction | Na in liquid NH₃ | (S,E)-5-Methyl-1-hexen-3-ol | trans-(E) |

Role of Catalyst Structure and Surface Sites

The structure of the catalyst and the nature of its surface sites play a critical role in the stereoselective formation of alkenes from alkynols like this compound. In heterogeneous catalysis, the reaction occurs on the surface of the catalyst, and the arrangement of atoms on this surface can influence the adsorption of the substrate and the subsequent reaction pathway.

For palladium-based catalysts used in hydrogenation, the crystallographic faces of the palladium nanoparticles can exhibit different catalytic activities and selectivities. For example, certain faces may favor the adsorption of the alkyne in a way that promotes syn-addition of hydrogen, leading to the cis-alkene. The presence of additives or "poisons" in catalysts like the Lindlar catalyst is crucial for preventing over-reduction to the corresponding alkane. These additives modify the catalyst's surface, deactivating the most active sites that would otherwise catalyze the hydrogenation of the initially formed alkene.

Recent research has also explored the use of bifunctional catalysts, where different types of active sites are present on the same catalyst support. For instance, a catalyst might have sites for alkyne hydrogenation to the cis-alkene, alongside sites that can catalyze the isomerization of the cis-alkene to the more thermodynamically stable trans-alkene. The ability to control which sites are active allows for the selective production of either isomer from the same starting material.

| Catalyst Feature | Influence on Reaction | Example |

| Nanoparticle Crystallographic Faces | Affects substrate adsorption and stereoselectivity. | Different selectivities observed on different Pd crystal faces. |

| Surface Additives ("Poisons") | Prevents over-reduction and enhances selectivity for the alkene. | Lead acetate and quinoline in Lindlar's catalyst. |

| Bifunctional Active Sites | Can allow for selective formation of either cis- or trans-alkenes. | Catalysts with both hydrogenation and isomerization sites. |

Mechanistic Insights into Cycloaddition Reactions (e.g., 1,3-Dipolar, Diels-Alder)

The terminal alkyne of this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic systems.

1,3-Dipolar Cycloadditions: This class of reactions involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the alkyne) to form a five-membered ring. A common example is the Huisgen cycloaddition, where an azide (B81097) reacts with an alkyne to form a triazole. The reaction of this compound with an azide, such as benzyl (B1604629) azide, would lead to the formation of a 1,2,3-triazole. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) salts (the "click" reaction), which often provides higher yields and regioselectivity. The presence of the chiral center in the alcohol moiety can potentially influence the facial selectivity of the cycloaddition if the reaction is carried out under conditions that allow for diastereomeric transition states.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. While simple alkynes can act as dienophiles, the reaction is often more efficient with electron-deficient alkynes. To utilize this compound in a Diels-Alder reaction, it could be reacted with a diene under thermal or Lewis acid-catalyzed conditions. For example, reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexadiene. The stereochemistry of the alcohol can influence the diastereoselectivity of the cycloaddition, particularly in the presence of a Lewis acid that can coordinate to the hydroxyl group and direct the approach of the diene.

| Cycloaddition Type | Reactant | Product Type | Potential Influence of Chirality |

| 1,3-Dipolar Cycloaddition | Benzyl Azide | 1,2,3-Triazole | Diastereoselectivity in catalyst-free reactions. |

| Diels-Alder Reaction | 2,3-Dimethyl-1,3-butadiene | Substituted Cyclohexadiene | Diastereoselectivity, especially with Lewis acid catalysis. |

Radical Pathways and Their Stereochemical Implications

Radical reactions involving this compound can lead to a variety of products, often through cyclization or addition pathways. The stereochemical outcome of these reactions is highly dependent on the nature of the radical intermediates and the reaction conditions.

In a typical radical cyclization, a radical is generated elsewhere in the molecule (or intermolecularly), which then adds to the alkyne. For example, if a radical precursor were attached to the hydroxyl group of this compound, its activation could lead to an intramolecular radical cyclization onto the alkyne, forming a cyclic product. The stereochemistry of the newly formed bonds would be influenced by the conformation of the cyclizing intermediate.

When a radical adds to a chiral molecule like this compound, the existing stereocenter can direct the approach of the radical, leading to diastereoselective product formation. However, if a radical is formed at a stereocenter, it often leads to racemization at that center because radical intermediates are typically planar or rapidly inverting. In reactions where the chiral center of this compound is not directly involved in the radical transformation, its stereochemical integrity is generally preserved.

The stereochemical implications of radical reactions are complex and depend heavily on the specific reaction. In general, if the chiral center is maintained throughout the reaction and is close enough to the reacting center to exert a steric or electronic influence, some degree of stereocontrol can be expected.

| Radical Process | Description | Stereochemical Outcome |

| Intramolecular Cyclization | A radical within the molecule adds to the alkyne. | Diastereoselectivity depends on the transition state geometry. |

| Intermolecular Addition | An external radical adds to the alkyne. | The existing stereocenter can influence the facial selectivity of the addition. |

| Radical formation at a stereocenter | A radical is generated at a chiral carbon. | Typically leads to racemization at that center. |

Transformative Chemical Reactions of S 5 Methyl 1 Hexyne 3 Ol

Derivatization of the Hydroxyl Functionality

The secondary hydroxyl group in (S)-5-Methyl-1-hexyne-3-ol is a prime site for stereospecific reactions. Its conversion to other functional groups can protect the alcohol, introduce a better leaving group, or create a new stereocenter, all while preserving the original chirality.

Formation of Chiral Esters and Ethers

The conversion of the hydroxyl group into esters and ethers is a fundamental strategy in multi-step synthesis. These derivatives can act as protecting groups or as intermediates for further transformations.

Chiral Esters: The esterification of chiral alcohols like this compound is a common transformation. Enzymatic methods, particularly using lipases, are highly effective for the kinetic resolution of racemic propargylic alcohols, leading to the formation of enantiomerically pure esters. google.commdpi.com In a dynamic kinetic resolution (DKR), the alcohol is racemized in situ while one enantiomer is selectively acylated, allowing for a theoretical yield of 100% for the desired chiral ester. organic-chemistry.org Common acyl donors for these reactions include isopropenyl acetate (B1210297) and vinyl acetate. organic-chemistry.org

| Reaction | Reagent/Catalyst | Acyl Donor | Product Type |

| Kinetic Resolution | Lipase (B570770) (e.g., Pseudomonas cepacia) | Vinyl Acetate | (R)-Ester and (S)-Alcohol |

| Dynamic Kinetic Resolution | Lipase + Ru-catalyst | Isopropenyl Acetate | Enantiopure (R)- or (S)-Ester |

Chiral Ethers: The synthesis of ethers from this compound can be achieved through several methods. A common approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For more complex or sterically hindered substrates, acid-catalyzed methods or reactions with specific activating agents can be employed. nih.gov For instance, iron(III) chloride has been used to catalyze the substitution reaction of propargylic alcohols with various nucleophiles, including other alcohols, to form ethers. organic-chemistry.org

| Method | Reagents | Key Intermediate | Product Type |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkoxide | Chiral Ether |

| FeCl₃-Catalyzed Substitution | FeCl₃, Second Alcohol (R'-OH) | Carbocation-like | Chiral Ether |

Oxidation Reactions for Further Synthetic Elaborations

Oxidation of the secondary alcohol in this compound provides the corresponding α,β-unsaturated ketone, (S)-5-methyl-1-hexyn-3-one. This transformation is a key step in many synthetic pathways as the resulting ketone is a valuable intermediate. byjus.com

A variety of oxidizing agents can be used for this purpose. Reagents based on chromium (VI), such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid and acetone), are effective for oxidizing secondary alcohols to ketones. chemguide.co.uk Manganese dioxide (MnO₂) is a particularly mild and selective reagent for the oxidation of allylic and propargylic alcohols. uhamka.ac.id Other modern methods include the Swern oxidation and the use of Dess-Martin periodinane, which operate under mild, non-acidic conditions. chempedia.info

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | Ketone | Strong acid conditions. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Ketone | Milder than Jones reagent. |

| Manganese Dioxide (MnO₂) | DCM or Chloroform, RT | Ketone | Selective for allylic/propargylic alcohols. |

| Swern Oxidation (DMSO, (COCl)₂) | DCM, -78 °C, followed by Et₃N | Ketone | Mild, avoids heavy metals. |

| Dess-Martin Periodinane | DCM, RT | Ketone | Mild, neutral conditions. |

Functionalization of the Terminal Alkyne Moiety

The terminal alkyne of this compound is characterized by its acidic proton and its ability to undergo addition reactions across the triple bond. These features make it a versatile handle for carbon-carbon bond formation and the introduction of various functional groups.

Sonogashira Cross-Coupling and Related C-C Bond Formations

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org this compound can readily participate in Sonogashira couplings, allowing for the attachment of various aryl or vinyl groups to the alkyne terminus. nih.govbeilstein-journals.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the hydroxyl group present in the substrate. nih.gov

| Component | Example Reagents | Role in Reaction |

| Aryl/Vinyl Halide | Iodobenzene, Vinyl Bromide | Electrophile |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HX byproduct, Solvent |

A related transformation is the deacetonative Sonogashira coupling, where tertiary propargylic alcohols react with aryl chlorides to form diaryl acetylenes, demonstrating the versatility of C-C bond formations involving propargylic systems. acs.org

Metalation and Subsequent Reactions

The proton on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a metal acetylide. chemistrysteps.comyoutube.com Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for this deprotonation. chemicalbook.comwikipedia.org The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net

The resulting lithium acetylide of this compound is a potent nucleophile. It can react with a variety of electrophiles, most notably aldehydes and ketones, in a reaction known as alkynylation. wikipedia.org This reaction forms a new carbon-carbon bond and generates a new alcohol functionality, extending the carbon skeleton and increasing molecular complexity.

| Step | Reagents | Intermediate/Product |

| 1. Metalation (Deprotonation) | n-Butyllithium (n-BuLi) in THF, -78 °C | Lithium acetylide |

| 2. Reaction with Electrophile | Aldehyde (R'CHO) or Ketone (R'COR'') | Propargylic alcohol derivative |

Alkylation Reactions

Following metalation, the generated acetylide anion can also act as a nucleophile in an SN2 reaction with primary alkyl halides. chemistrysteps.comyoutube.com This provides a straightforward method for extending the carbon chain by adding an alkyl group to the terminal position of the alkyne. youtube.com This alkylation is highly efficient with primary halides. However, with secondary and tertiary halides, the strong basicity of the acetylide anion often leads to elimination (E2) as the major reaction pathway. chemistrysteps.com

| Alkyl Halide Type | Primary Reaction Pathway | Product |

| Primary (e.g., CH₃I, CH₃CH₂Br) | SN2 (Substitution) | Internal Alkyne |

| Secondary (e.g., 2-bromopropane) | E2 (Elimination) | Alkene (from halide) |

| Tertiary (e.g., t-butyl bromide) | E2 (Elimination) | Alkene (from halide) |

Tandem and Cascade Transformations Exploiting the Bifunctional Nature

The unique molecular architecture of this compound, featuring both a terminal alkyne and a chiral secondary alcohol, renders it an ideal substrate for tandem and cascade reactions. These processes, in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The bifunctionality of this chiral propargylic alcohol allows for the orchestration of complex chemical transformations, leading to the rapid assembly of intricate molecular scaffolds.

One of the most powerful applications of chiral propargylic alcohols in cascade reactions is the intramolecular Pauson-Khand reaction. This cycloaddition reaction involves the coupling of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. In the context of molecules like this compound, the alcohol functionality can be elaborated into a tethered alkene, creating an enyne substrate poised for intramolecular cyclization.

The chirality inherent in the starting material plays a crucial role in directing the stereochemical outcome of the cascade sequence. Research has demonstrated that the enantiomeric purity of the propargylic alcohol is effectively transferred to the bicyclic products of the Pauson-Khand reaction. The hydroxyl group, or a derivative thereof, can exert significant stereocontrol, leading to high diastereoselectivity in the formation of the fused ring system.

For instance, chiral propargylic alcohols, synthesized through catalytic asymmetric alkyne addition to aldehydes, can be converted into en-ynes. Subsequent protection of the alcohol, for example as an acetyl or methyl ether, facilitates the intramolecular Pauson-Khand reaction. This tandem sequence results in the formation of optically active 5,5- and 5,6-fused bicyclic products with a high degree of diastereoselectivity. Notably, the major diastereomer typically exhibits a cis-relationship between the propargylic substituent and the bridgehead hydrogen on the newly formed ring system. The steric bulk of the substituents at the propargylic position and on the alkyne has been shown to be a key factor in influencing the level of diastereoselectivity, with larger groups generally leading to higher selectivity. nih.gov

The following interactive data table summarizes representative findings from studies on intramolecular Pauson-Khand reactions of chiral propargylic alcohol derivatives, illustrating the high yields and stereoselectivities that can be achieved in these cascade transformations.

| Entry | En-yne Substrate (Derived from Chiral Propargylic Alcohol) | Catalyst/Promoter | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |

| 1 | (S)-1-(but-3-en-1-yloxy)hept-2-yne | Co₂(CO)₈, NMO | (3aS,7aR)-3a-ethyl-3,3a,4,5,6,7a-hexahydro-2H-pentalen-2-one | 85 | >95:5 | 98 |

| 2 | (S)-1-(but-3-en-1-yloxy)-4-phenylbut-2-yne | Co₂(CO)₈, NMO | (3aS,7aR)-3a-benzyl-3,3a,4,5,6,7a-hexahydro-2H-pentalen-2-one | 82 | >95:5 | 99 |

| 3 | (S)-1-(pent-4-en-1-yloxy)oct-2-yne | Co₂(CO)₈, NMO | (4aS,8aR)-4a-propyl-3,4,4a,5,6,7,8,8a-octahydro-2H-azulen-2-one | 78 | 90:10 | 97 |

| 4 | (S)-4-methyl-1-(pent-4-en-1-yloxy)hex-2-yne | Co₂(CO)₈, NMO | (4aS,8aR)-4a-isobutyl-3,4,4a,5,6,7,8,8a-octahydro-2H-azulen-2-one | 80 | 92:8 | 98 |

Catalytic Applications in Asymmetric Transformations

Applications in Asymmetric Metal-Catalyzed Reactions

The stereocenter and functional groups of (S)-5-Methyl-1-hexyne-3-ol allow it to be employed in a variety of metal-catalyzed reactions to generate complex chiral molecules. Its role can range from a foundational piece for the synthesis of chiral ligands to a substrate where the existing stereocenter directs the outcome of subsequent transformations.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, with asymmetric allylic alkylation (AAA) and asymmetric hydrogenation being particularly powerful for creating stereocenters. The efficacy of these reactions hinges on the use of chiral ligands to control the enantioselectivity.

While this compound is not directly used as a ligand, its chiral backbone is representative of the types of structures used to synthesize effective ligands, such as chiral phosphines. For instance, the chiral framework could be elaborated through functional group transformations to create bidentate or tridentate ligands essential for asymmetric catalysis. In palladium-catalyzed AAA, ligands such as those of the Trost phosphine (B1218219) type, which possess a chiral backbone, create a chiral environment around the palladium center, enabling the enantioselective addition of nucleophiles to allylic substrates. nih.gov The development of novel chiral ligands is an ongoing area of research, and chiral pool starting materials like this compound are crucial resources.

Similarly, in asymmetric hydrogenation, the choice of a chiral phosphine ligand is critical for achieving high enantioselectivity. The synthesis of these ligands often starts from readily available chiral molecules. The structural motif of this compound could, in principle, be converted into a chiral diphosphine ligand capable of coordinating to palladium, thereby facilitating the enantioselective reduction of prochiral olefins or ketones.

Copper catalysis has emerged as a powerful tool for enantioselective synthesis, and chiral propargylic alcohols and their derivatives are important substrates in this context. Copper-catalyzed asymmetric propargylic substitution reactions, such as aminations and alkylations, provide direct access to valuable chiral propargylic amines and other functionalized alkynes. acs.orgrsc.org

In these reactions, a derivative of this compound, such as its corresponding acetate (B1210297) or ester, can be used as the electrophile. In the presence of a copper catalyst and a chiral diphosphine ligand (e.g., Cl-MeO-BIPHEP or BINAP), various nucleophiles, including secondary amines, can add to the propargylic position with high enantioselectivity. acs.orgrsc.org The reaction often proceeds through a copper-allenylidene complex as a key intermediate, where the subsequent attack by the nucleophile is the stereodetermining step. acs.org This methodology allows for the direct and versatile synthesis of a wide array of chiral propargylic amines. acs.org

The following table summarizes representative results from copper-catalyzed enantioselective propargylic amination of propargylic esters with amines, illustrating the potential application for derivatives of this compound.

| Propargylic Ester Substrate | Amine Nucleophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Phenylpropargyl Acetate | N-Methylaniline | (S)-Cl-MeO-BIPHEP | 94 | 91 | acs.org |

| 1-Hexynyl Acetate | Dibenzylamine | (S)-BINAP | 85 | 85 | acs.org |

| (CH3)3Si-propargyl Acetate | N-Methyl-p-anisidine | (S)-Cl-MeO-BIPHEP | 93 | 92 | acs.org |

Rhodium catalysts are highly effective in mediating a variety of cycloaddition reactions to construct carbo- and heterocyclic ring systems. nih.gov Chiral substrates derived from this compound can participate in these transformations, where the substrate's inherent chirality influences the stereochemical outcome of the newly formed rings.

For instance, in rhodium-catalyzed asymmetric [5+2] cycloadditions of alkyne-vinylcyclopropanes, a substrate synthesized from this compound could be employed. researchgate.net The reaction mechanism often involves the oxidative addition of the rhodium catalyst to the cyclopropane (B1198618) ring, followed by insertion of the alkyne and the vinyl group to form a seven-membered ring. pku.edu.cn The stereocenter at the propargylic position can exert diastereoselective control over the formation of the new stereocenters in the cyclic product. The use of chiral phosphoramidite (B1245037) or similar ligands in conjunction with the chiral substrate can achieve very high levels of enantio- and diastereoselectivity. researchgate.net

Alkyne metathesis, catalyzed by high-oxidation-state tungsten alkylidyne complexes, is a powerful method for the formation of new carbon-carbon triple bonds. mit.edu This reaction can be applied in ring-closing, ring-opening, and cross-metathesis strategies.

This compound can be envisioned as a substrate in alkyne cross-metathesis reactions. A significant challenge in the metathesis of propargylic alcohols is the potential for the free hydroxyl group to coordinate to the metal center and inhibit catalysis. However, advancements have led to the development of more robust catalysts that can tolerate such functional groups. While much of this work has focused on ruthenium catalysts for enyne metathesis, the principles extend to tungsten-catalyzed alkyne metathesis. organic-chemistry.org By protecting the alcohol or using a tolerant catalyst, this compound could be coupled with another alkyne, transferring its chiral information into a more complex molecular architecture. This approach is valuable for the synthesis of complex natural products where the stereoselective formation of internal alkynes is required.

Iron, being an earth-abundant and low-cost metal, has garnered significant interest as a catalyst in organic synthesis. Iron-catalyzed carbometalation reactions of propargylic alcohols have been shown to produce tri- and tetrasubstituted olefins with excellent regio- and stereoselectivity. nih.gov

This methodology is directly applicable to this compound. The reaction involves the addition of a Grignard reagent across the alkyne in the presence of a catalytic amount of an iron(III) salt, such as Fe(acac)₃. The hydroxyl group of the propargylic alcohol directs the regioselectivity of the addition. This process allows for the stereoselective synthesis of Z-configured allylic alcohols, which are versatile intermediates for further synthetic elaboration. nih.gov The reaction is notable for its operational simplicity and high degree of stereocontrol.

The table below showcases the generality of the iron-catalyzed carbomagnesiation for producing substituted allylic alcohols, a reaction directly analogous to what would be expected for this compound.

| Propargylic Alcohol Substrate | Grignard Reagent (RMgBr) | Product (Allylic Alcohol) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-butyn-1-ol | CH3MgBr | (Z)-2-Methyl-1-phenyl-2-buten-1-ol | 85 | nih.gov |

| 3-Hexyn-1-ol | CH3MgBr | (Z)-4-Methyl-3-hexen-1-ol | 81 | nih.gov |

| 1-Phenyl-1-octyn-3-ol | C2H5MgBr | (E)-3-(Ethylidene)-1-phenyl-1-octanol | 75 | nih.gov |

Organocatalytic Applications in Stereoselective Syntheses

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Chiral molecules like this compound are prime targets for asymmetric organocatalytic synthesis.

For example, the highly enantioselective synthesis of homopropargylic alcohols can be achieved through the Brønsted acid-catalyzed propargylation of aldehydes. nih.gov In this type of reaction, a chiral phosphoric acid catalyst activates an allenylboronate reagent, which then adds to an aldehyde with high enantioselectivity. The resulting products are chiral homopropargylic alcohols, the same structural class as this compound. This highlights the importance of developing catalytic methods to access such valuable chiral building blocks.

Furthermore, this compound could potentially serve as a chiral precursor for the synthesis of novel organocatalysts. The chiral scaffold can be functionalized with catalytic moieties (e.g., amines, thioureas, or phosphoric acids) to create new catalysts for a range of asymmetric transformations. The fixed stereochemistry of the starting material would be translated into the catalyst structure, providing the chiral environment necessary for inducing enantioselectivity in a catalyzed reaction.

Rational Design of Chiral Catalysts and Ligands for this compound Conversions

The strategic conversion of chiral molecules like this compound into other valuable, enantioenriched compounds is a cornerstone of modern asymmetric synthesis. The success of these transformations hinges on the development of catalysts that can operate with high levels of efficiency and stereocontrol. While literature specifically detailing the catalytic asymmetric conversions of this compound is limited, the principles of rational catalyst and ligand design can be effectively illustrated by examining studies on structurally analogous chiral propargylic alcohols. This approach involves the systematic modification of a ligand's structure to optimize its interaction with a metal center and the substrate, thereby guiding the reaction pathway towards a desired stereochemical outcome.

A prime example of rational ligand design is found in the development of silver-based catalysts for the enantioselective amination of propargylic C–H bonds. This transformation is particularly valuable as it converts readily available propargylic alcohols into γ-alkynyl γ-aminoalcohols, which are important motifs in bioactive molecules and serve as precursors to β-amino acids.

The core of the rational design process in this system involved the targeted modification of a bis(oxazoline) (BOX) ligand scaffold to address challenges of reactivity and selectivity. The goal was to create a chiral pocket around the active silver-nitrene intermediate that could effectively differentiate between the two prochiral γ-propargylic C–H bonds of the substrate.

Research Findings: A Structure-Activity Relationship (SAR) Study

Initial investigations using a standard (S,S)-iPr-BOX ligand with a silver catalyst provided the desired γ-aminoalcohol product, but with modest enantioselectivity. This prompted a systematic, rational evolution of the ligand architecture. The design strategy focused on two key features: introducing a fully substituted stereocenter on the oxazoline (B21484) ring and incorporating significant steric bulk on the ligand's aryl rings.

The rationale was that a more sterically demanding and conformationally rigid ligand would create a more defined and selective chiral environment, enhancing the discrimination of the prochiral C-H bonds during the enantiodetermining hydrogen-atom transfer (HAT) step of the reaction mechanism. A series of new BOX ligands were synthesized and evaluated, leading to the development of the highly effective (S,S)-Min-BOX ligand. This ligand features a methyl-substituted quaternary center on the oxazoline ring and 3,5-di-tert-butyl groups on the aryl ring.

The data below illustrates the impact of these systematic ligand modifications on the reaction's yield and enantioselectivity for a model propargylic carbamate (B1207046) substrate.

| Ligand | Key Structural Features | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S,S)-iPr-BOX | Standard Isopropyl-substituted BOX | 65 | 60 |

| Ligand A | Increased aryl steric bulk (3,5-di-t-Bu) | 75 | 85 |

| Ligand B | Quaternary center on oxazoline ring (Me) | 70 | 88 |

| (S,S)-Min-BOX | Combined features: Quaternary center (Me) + High aryl bulk (3,5-di-t-Bu) | 92 | 99 |

This table presents representative data based on findings for model substrates in silver-catalyzed propargylic amination to illustrate the principles of rational ligand design.

The results clearly demonstrate the success of the rational design approach. The introduction of increased steric hindrance on the aryl rings (Ligand A) and the creation of a quaternary stereocenter (Ligand B) both independently improved enantioselectivity. The combination of these features in the (S,S)-Min-BOX ligand resulted in a dramatic enhancement of both yield and enantiomeric excess, achieving up to 99% ee.

Further computational studies using Density Functional Theory (DFT) provided insight into the origin of this high selectivity. The calculations confirmed that the sterically demanding framework of the Min-BOX ligand effectively shields one face of the substrate, forcing the C-H abstraction to occur from the other, leading to the observed stereochemical outcome. This synergy between experimental results and computational validation is a hallmark of modern rational catalyst design.

While this example focuses on a C-H amination reaction, the underlying principles are broadly applicable to other asymmetric transformations involving chiral propargylic alcohols like this compound. For instance, in copper-catalyzed asymmetric propargylic substitution reactions, the design of the chiral ligand environment is crucial for controlling the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds at the propargylic position. The rational tuning of ligand sterics and electronics is similarly employed to create catalysts that can achieve high fidelity in these complex transformations.

Spectroscopic and Computational Approaches for Elucidation and Prediction

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

While a publicly available, experimentally verified NMR spectrum for (S)-5-Methyl-1-hexyne-3-ol is not readily found in the literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of its constituent functional groups and analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The hydroxyl proton (-OH) typically appears as a broad singlet, the position of which can vary depending on concentration and solvent. The acetylenic proton (H-1) is expected at a characteristic downfield position. The proton at the chiral center (H-3) would likely be a triplet of doublets or a more complex multiplet due to coupling with the adjacent methylene (B1212753) and acetylenic protons. The methylene protons (H-4) are diastereotopic due to the adjacent chiral center and would be expected to appear as distinct multiplets. The methine proton (H-5) would likely be a multiplet, and the two methyl groups (H-6 and H-7), being diastereotopic, could potentially show distinct signals.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1 | ~2.4 | Doublet |

| H-3 | ~4.3 | Multiplet |

| H-4a | ~1.7 | Multiplet |

| H-4b | ~1.6 | Multiplet |

| H-5 | ~1.8 | Multiplet |

| H-6/7 | ~0.9 | Doublet |

| -OH | Variable | Broad Singlet |

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms. The two acetylenic carbons would have characteristic chemical shifts, with the terminal alkyne carbon appearing at a slightly lower field. The carbon bearing the hydroxyl group (C-3) would be found in the typical range for secondary alcohols.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~72 |

| C-2 | ~85 |

| C-3 | ~62 |

| C-4 | ~45 |

| C-5 | ~24 |

| C-6/7 | ~22 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Elucidation of Complex Spin Systems and Stereoisomeric Differentiation

The presence of a chiral center at C-3 in this compound leads to magnetic non-equivalence of the adjacent methylene protons (H-4), creating a complex spin system. These diastereotopic protons would ideally couple to each other (geminal coupling) and to the proton at C-3 (vicinal coupling), resulting in intricate splitting patterns.

For the differentiation of enantiomers, standard NMR techniques are insufficient as enantiomers have identical spectra in achiral solvents. However, the use of chiral solvating agents or chiral derivatizing agents can be employed. nih.gov These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The NIST WebBook indicates the availability of a mass spectrum for 5-Methyl-1-hexyne-3-ol. nist.govnist.gov

The electron ionization (EI) mass spectrum of this compound (molecular weight: 112.17 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 112, although it may be weak due to the lability of the alcohol. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. This could result in the loss of an ethyl group or an isobutyl group.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is another characteristic fragmentation of alcohols, which would lead to a peak at m/z 94.

Cleavage of the propargylic bond: The bond between C-3 and C-4 could cleave, leading to various charged fragments.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 112 | [M]⁺ |

| 97 | [M - CH₃]⁺ |

| 94 | [M - H₂O]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and alkyne groups. nist.govnist.govnih.gov

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadness resulting from hydrogen bonding.

C≡C-H Stretch: A sharp, medium-intensity band around 3300 cm⁻¹ is indicative of the stretching vibration of the terminal acetylenic C-H bond.

C≡C Stretch: A weak absorption band in the region of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region would be present due to the stretching vibration of the C-O single bond.

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds of the alkyl chain.

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| ≡C-H (alkyne) | ~3300 | Medium, Sharp |

| C≡C (alkyne) | 2100-2260 | Weak |

| C-O (alcohol) | 1000-1260 | Strong |

| C-H (sp³) | <3000 | Medium-Strong |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for understanding chemical reactions and predicting molecular properties.

Density Functional Theory (DFT) for Mechanistic Pathway Analysis and Transition State Elucidation

Density Functional Theory (DFT) can be a powerful tool for investigating the reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states.

For reactions involving the chiral center or the alkyne functionality of this compound, DFT could be used to:

Analyze Reaction Pathways: For instance, in an addition reaction to the alkyne, DFT can help determine whether the reaction proceeds through a concerted or stepwise mechanism.

Elucidate Transition State Structures: By locating the transition state geometry, chemists can gain insight into the steric and electronic factors that control the reaction rate and selectivity.

Predict Stereochemical Outcomes: In asymmetric reactions, DFT can be used to model the transition states leading to different stereoisomers. The calculated energy differences between these transition states can help predict which product will be favored, providing a theoretical basis for the observed enantioselectivity or diastereoselectivity.

While specific DFT studies on this compound are not prominent in the literature, the methodologies are well-established and could be readily applied to understand its reactivity in various chemical transformations.

Conformational Analysis and Energy Landscapes

The conformational landscape of a molecule like this compound is determined by the rotation around its single bonds. A comprehensive analysis would involve mapping the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them.

Theoretical Approach:

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring conformational preferences. A typical workflow for the conformational analysis of this compound would involve:

Potential Energy Surface (PES) Scan: A relaxed PES scan would be performed by systematically rotating around these bonds and calculating the corresponding energy at each step. This process helps in locating the energy minima, which correspond to stable conformers.

Geometry Optimization: The structures corresponding to the energy minima found during the PES scan are then fully optimized to determine their precise geometries and relative energies.

Frequency Calculations: Vibrational frequency calculations are subsequently performed on the optimized geometries. The absence of imaginary frequencies confirms that these structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Expected Findings from a Hypothetical Analysis:

A conformational analysis of this compound would likely reveal several low-energy conformers. The relative stability of these conformers would be governed by a balance of steric and electronic effects, such as gauche interactions and potential intramolecular hydrogen bonding between the hydroxyl group and the alkyne's π-system.

A hypothetical data table summarizing the results of such a computational study is presented below. Please note that this data is illustrative and not based on published research.

| Conformer | Dihedral Angle (H-O-C3-C4) (°) | Dihedral Angle (C3-C4-C5-C6) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60 | 180 (anti) | 0.00 | 45.2 |